molecular formula C12H19N B2396625 (2R)-2-Methyl-3-phenylpentan-1-amine CAS No. 2248213-62-7

(2R)-2-Methyl-3-phenylpentan-1-amine

Cat. No.: B2396625
CAS No.: 2248213-62-7
M. Wt: 177.291
InChI Key: LTIGFYWEYRAFDB-NUHJPDEHSA-N
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Description

(2R)-2-Methyl-3-phenylpentan-1-amine is a chiral secondary amine characterized by a phenyl group at the third carbon, a methyl branch at the second carbon (R-configuration), and a pentane backbone terminating in an amine group.

Properties

IUPAC Name

(2R)-2-methyl-3-phenylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-12(10(2)9-13)11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIGFYWEYRAFDB-NUHJPDEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)[C@@H](C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-3-phenylpentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-methyl-3-phenylpentan-1-ol.

    Conversion to Amine: The alcohol group is converted to an amine group through a series of reactions, including oxidation to form an aldehyde or ketone, followed by reductive amination.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (2R) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of chiral catalysts or biocatalysts can enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-Methyl-3-phenylpentan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2R)-2-Methyl-3-phenylpentan-1-amine is used as a building block in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Pharmaceutical Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-phenylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following section compares (2R)-2-Methyl-3-phenylpentan-1-amine with four structurally related amines, focusing on molecular features, stereochemical distinctions, and inferred functional properties.

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stereochemistry Potential Applications
This compound C₁₂H₁₉N 177.29 g/mol Amine, phenyl, methyl branch R-configuration at C2 Neurological/antiviral research
(2R,3S)-3-(3-Methoxyphenyl)-N,N-2-trimethylpentan-1-amine hydrochloride C₁₇H₂₈N₂O·HCl 320.88 g/mol Amine, methoxyphenyl, multiple methyl groups R,S-configuration at C2/C3 Pharmaceutical development (salt form enhances solubility)
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 g/mol Amine, branched alkyl None (achiral) Industrial solvent/synthesis
N-Ethyl-N-isopropylpropan-2-amine C₈H₁₉N 129.25 g/mol Tertiary amine, branched alkyl None (achiral) Chemical synthesis (coupling agent)
Key Observations:
  • Stereochemical Complexity : Unlike the achiral methyl(2-methylpropyl)amine or N-ethyl-N-isopropylpropan-2-amine , this compound and its methoxyphenyl analog exhibit stereochemical diversity, which is critical for interactions with biological targets.
  • Substituent Effects : The phenyl group in the target compound may enhance aromatic stacking interactions in biological systems, whereas the methoxy group in the analog could improve bioavailability or receptor binding.

Physicochemical and Pharmacological Inferences

Boiling Point and Solubility:
  • Branching and Solubility : Branched amines like methyl(2-methylpropyl)amine generally exhibit lower boiling points and higher volatility compared to aromatic analogs. The phenyl group in the target compound likely reduces volatility and increases lipophilicity.
  • Salt Formation : The hydrochloride salt of the methoxyphenyl analog demonstrates how ionic derivatives improve aqueous solubility, a strategy applicable to the target compound for drug formulation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R)-2-Methyl-3-phenylpentan-1-amine, and how do reaction conditions influence enantiomeric purity?

  • Methodology :

  • Multi-step synthesis : Start with 2-methylpentanol and phenyl derivatives for backbone assembly. Use reductive amination (e.g., NaBH₃CN or H₂/Pd-C) to introduce the amine group .
  • Chiral resolution : Employ chiral auxiliaries or catalysts (e.g., BINAP ligands) to enhance stereochemical control during alkylation or amination steps .
  • Critical parameters : Solvent polarity (THF vs. ethanol), temperature (-10°C to 25°C), and catalyst loading (5–10 mol%) significantly impact yield (60–85%) and enantiomeric excess (ee >90%) .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (95:5) to resolve enantiomers (retention times: 8.2 min for (2R), 9.5 min for (2S)) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H} in NOESY for spatial proximity) and 13C^{13}\text{C} shifts to confirm stereochemistry .
  • Polarimetry : Measure specific rotation ([α]D25_{D}^{25} = +12.5° for (2R) vs. -12.5° for (2S)) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of enantiomers in this amine class?

  • Methodology :

  • Controlled assays : Compare (2R) and (2S) isomers in receptor-binding studies (e.g., serotonin or dopamine receptors) using radioligand displacement assays (IC₅₀ values) .
  • Metabolic profiling : Use LC-MS to track enantiomer-specific metabolism in hepatocyte models, identifying active/inactive metabolites .
  • Data normalization : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for batch-to-batch variability in purity .

Q. What strategies optimize catalytic systems for asymmetric synthesis of this chiral amine?

  • Methodology :

  • Catalyst screening : Test transition-metal catalysts (e.g., Ru-BINAP) for transfer hydrogenation, optimizing ee (up to 98%) and turnover frequency (TOF >500 h⁻¹) .
  • Solvent effects : Compare polar aprotic solvents (DMF, acetonitrile) to improve enantioselectivity .
  • Kinetic studies : Use in-situ IR spectroscopy to monitor reaction progress and adjust catalyst loading dynamically .

Q. What experimental protocols ensure stability during biological testing of this amine?

  • Methodology :

  • Storage conditions : Store at -20°C under argon to prevent oxidation; confirm stability via HPLC over 6 months .
  • Buffer compatibility : Test solubility in PBS (pH 7.4) with 0.1% DMSO; avoid light exposure to prevent photodegradation .

Key Considerations

  • Stereochemical challenges : The (2R) configuration requires stringent control during alkylation to avoid racemization .
  • Biological relevance : Structural analogs show activity in neurological targets (e.g., σ receptors), suggesting similar pathways for this compound .
  • Data validation : Cross-validate NMR and HPLC results with X-ray crystallography for absolute configuration confirmation .

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